2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride
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Overview
Description
2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. The process involves the use of palladium catalysts and organoboron reagents, which are readily available and environmentally benign .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in various applications. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO.ClH/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPHPUHEWKXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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